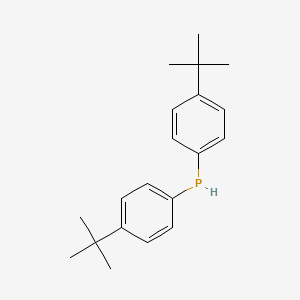
2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family This compound is characterized by a pyridazinone ring substituted with a hydroxypropyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-hydrazinopyridine with a suitable ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. The use of continuous flow reactors and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The hydroxypropyl and phenyl groups play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- Bis(1-chloro-2-propyl)-1-hydroxy-2-propyl phosphate
Uniqueness
2-(1-Hydroxy-2-propyl)-6-phenyl-3(2H)-pyridazinone is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
35451-72-0 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-(1-hydroxypropan-2-yl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-10(9-16)15-13(17)8-7-12(14-15)11-5-3-2-4-6-11/h2-8,10,16H,9H2,1H3 |
Clave InChI |
MLDIBEYATAAUOM-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)N1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


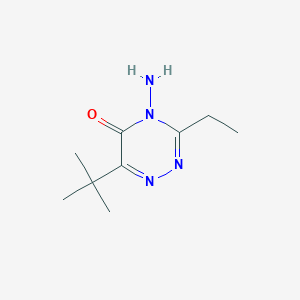
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
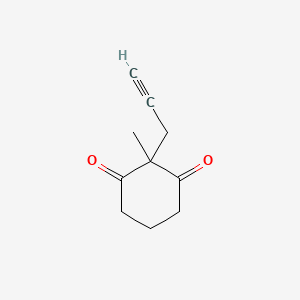
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
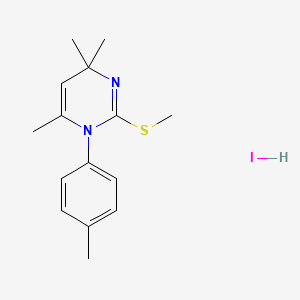

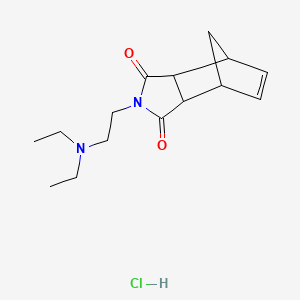

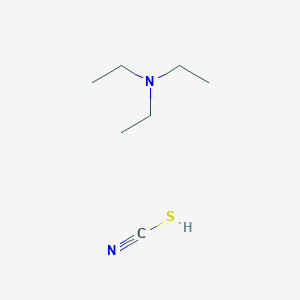
![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)
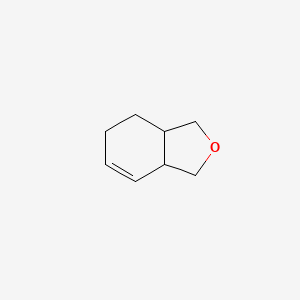
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
